molecular formula C17H22N4O2 B6548951 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 1226459-48-8

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B6548951
CAS No.: 1226459-48-8
M. Wt: 314.4 g/mol
InChI Key: ZXBPZJHNQSHWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions. The pyrazole moiety is linked via an acetamide bridge to a para-substituted phenyl ring bearing a morpholine group.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-11-14(2)21(19-13)12-17(22)18-15-3-5-16(6-4-15)20-7-9-23-10-8-20/h3-6,11H,7-10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBPZJHNQSHWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:

  • Formation of the Pyrazolyl Core: The pyrazolyl core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution at the 3 and 5 Positions: The pyrazolyl core is then methylated at the 3 and 5 positions using appropriate methylating agents such as methyl iodide or dimethyl sulfate.

  • Acetylation: The resulting pyrazolyl compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

  • Coupling with the Phenyl Ring: The phenyl ring substituted with a morpholin-4-yl group is coupled to the acetylated pyrazolyl core using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield. Purification steps would include recrystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl or phenyl rings using suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, in acidic or basic medium.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or methanol.

  • Substitution: Nucleophiles like amines, alcohols, or halides, in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Pyrazolyl derivatives with oxidized functional groups.

  • Reduction: Reduced pyrazolyl or phenyl derivatives.

  • Substitution: Substituted pyrazolyl or phenyl derivatives with new functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in diseases.

  • Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide, differing primarily in substituents on the pyrazole ring, acetamide linkage, or aromatic system.

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS No. Key Structural Features Molecular Formula Molecular Weight Notable Properties/Implications
Target Compound 3,5-dimethylpyrazole; morpholin-4-ylphenyl acetamide Not provided* Not provided* Morpholine enhances solubility; methyl groups increase lipophilicity
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide (512812-37-2) 3,5-difluoromethylpyrazole; morpholine acetamide Not provided 310.248 Fluorinated groups improve metabolic stability; higher electronegativity may alter binding
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide (355412-43-0) 4-nitro pyrazole; morpholinylsulfonylphenyl acetamide C₁₇H₂₁N₅O₆S 423.444 Nitro group increases reactivity; sulfonyl moiety may enhance solubility or target affinity
2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-methylacetamide (606122-26-3) Phthalazine core; thioacetamide linkage; N-methyl C₁₆H₁₇N₅OS 327.4 Thioether and phthalazine may influence π-π stacking; lower solubility due to sulfur
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide (957495-26-0) 4-acetylpyrazole; methoxyphenyl acetamide C₁₆H₁₉N₃O₃ 301.34 Acetyl group introduces electron-withdrawing effects; methoxy enhances solubility

Key Comparative Insights

Pyrazole Substitutions: Methyl vs. Nitro Group (): The 4-nitro substitution in CAS 355412-43-0 introduces strong electron-withdrawing effects, which could enhance reactivity or polar interactions with biological targets.

Acetamide Modifications :

  • Morpholinylsulfonyl () : The sulfonyl group in CAS 355412-43-0 may improve solubility via hydrogen bonding but could sterically hinder target engagement.
  • Thioether Linkage () : The sulfur atom in CAS 606122-26-3 might reduce aqueous solubility but enhance hydrophobic interactions in binding pockets.

Aromatic System Variations :

  • Phthalazine Core () : Replacing phenyl with phthalazine (CAS 606122-26-3) introduces a larger aromatic system, likely affecting binding specificity through extended π-π interactions.
  • Methoxyphenyl () : The para-methoxy group in CAS 957495-26-0 balances lipophilicity and solubility, a common strategy in optimizing drug-like properties.

Research Findings and Limitations

The analysis thus relies on inferred structure-activity relationships:

  • Fluorinated analogs () may exhibit improved blood-brain barrier penetration, whereas sulfonyl-containing derivatives () could target extracellular domains.

Critical Knowledge Gaps:

  • Experimental data on solubility, logP, and metabolic stability.
  • Target-specific efficacy and toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.